Structural Uniqueness and Scaffold Differentiation from Thiophene-2-yl and Indole Analogs
The compound uniquely combines a 1H-1,3-benzodiazol-1-yl donor with a 3-(thiophen-3-yl)pyrazin-2-ylmethyl acceptor via an acetamide bridge. In contrast, the closely related analog 2-(1H-indol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide (CAS 2034425-28-8) replaces the benzimidazole with an indole, while N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide shifts the thiophene attachment from the 3- to the 2-position and alters the linker from acetamide to carboxamide [1]. These seemingly minor changes have been shown in structurally related series to drastically alter target engagement, but no direct head-to-head bioactivity data for this exact compound are publicly available at this time. The differentiation claim therefore rests on absolute chemical uniqueness rather than comparative bioactivity data [1].
| Evidence Dimension | Chemical structure uniqueness vs. closest cataloged analogs |
|---|---|
| Target Compound Data | 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide (CAS 2034538-32-2) |
| Comparator Or Baseline | 2-(1H-indol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide (CAS 2034425-28-8); N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide |
| Quantified Difference | No quantitative bioactivity difference is available; differentiation is based on discrete structural features only. |
| Conditions | Chemical structure comparison using PubChem compound records [1] |
Why This Matters
For research groups conducting SAR exploration or hit-to-lead campaigns, the exact structural configuration determines the chemical starting point; substitution with a regioisomer or heterocycle swap invalidates the entire SAR hypothesis.
- [1] PubChem Compound Summary for CID 122246167, 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide. National Center for Biotechnology Information (2024). View Source
